9-Chloroacridine

Catalog No.
S569976
CAS No.
1207-69-8
M.F
C13H8ClN
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloroacridine

CAS Number

1207-69-8

Product Name

9-Chloroacridine

IUPAC Name

9-chloroacridine

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H

InChI Key

BPXINCHFOLVVSG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl

Synonyms

9-chloroacridine

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl

Chromogenic reagent in dapsone analysis:

  • -Chloroacridine has been employed as a chromogenic reagent in a spectrophotometric method for the quantitative determination of dapsone, a medication used to treat leprosy and other bacterial infections. [Source: I Shoukrallah et al., Spectrophotometric determination of dapsone by using 9-chloroacridine as a chromogenic reagent, Analytical Letters, 1982, 15:5, 441-453]

Precursor for organic synthesis:

  • 9-Chloroacridine serves as a precursor for the synthesis of various organic compounds, including:
    • Novel chalcones bearing an acridine moiety [Source: V Tomar et al., Synthesis of new chalcone derivatives containing acridinyl moiety with potential antimalarial activity, European Journal of Medicinal Chemistry, 2013, 63, 824-832]
    • New acridine derivatives [Source: Sigma-Aldrich product page, 9-Chloroacridine 97, ]
    • 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives [Source: Sigma-Aldrich product page, 9-Chloroacridine 97, ]

Other research applications:

  • Research has explored the use of 9-chloroacridine for its:
    • Electrochemical properties and interaction with DNA [Source: Jelena Rupar et al., An electrochemical study of 9-chloroacridine redox behavior and its interaction with double-stranded DNA, Journal of Electroanalytical Chemistry, 2008, 619:2, 227-233]
    • Potential as a photoaffinity label and fluorescent probe for cancer cell detection [Source: Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum, National Institutes of Health (.gov), ]

9-Chloroacridine is a chemical compound belonging to the acridine family, characterized by a chlorine atom attached to the ninth position of the acridine structure. Its molecular formula is C13H8ClN, and it has a molecular weight of 233.66 g/mol. This compound exhibits a yellow crystalline appearance and is known for its significant photochemical properties, making it useful in various

  • Dehalogenation: A new method for dehalogenating 9-chloroacridine has been reported, leading to the formation of acridine derivatives. This reaction can be significant for synthesizing various acridine-based compounds .
  • Reactions with Heterocycles: It reacts with 4-picoline to yield 1-(9-acridinyl)-4-(9-acridinylmethylidene)-1,4-dihydropyridine, demonstrating its ability to form complex structures with heterocyclic compounds .
  • Electrochemical Behavior: The redox behavior of 9-chloroacridine has been studied extensively, particularly its interaction with double-stranded DNA. This interaction is essential for understanding its potential biological applications .

9-Chloroacridine exhibits notable biological activity, particularly in the realm of cytotoxicity. It serves as a precursor for synthesizing acridine derivatives that possess cytostatic properties, which can inhibit cell growth and division. The electrochemical studies have indicated that it interacts effectively with DNA, suggesting potential applications in cancer therapy through mechanisms that involve DNA intercalation or strand cleavage .

Several synthesis methods for 9-chloroacridine have been documented:

  • Traditional Synthesis: The compound can be synthesized through chlorination of acridine using chlorine gas or other chlorinating agents under controlled conditions.
  • Electrochemical Synthesis: Recent studies have explored electrochemical methods to synthesize derivatives of 9-chloroacridine, which may offer advantages in terms of selectivity and yield .
  • Nucleophilic Substitution: This method involves using 9-chloroacridine as a chromogenic reagent in nucleophilic substitution reactions, allowing for the quantitative determination of various compounds .

9-Chloroacridine finds applications in multiple fields:

  • Analytical Chemistry: It is used as a chromogenic reagent for spectrophotometric determination of primary aromatic amines and other compounds .
  • Pharmaceuticals: Its derivatives are explored for cytostatic activity, making them candidates for cancer treatment .
  • Photochemistry: The compound is involved in photo

Interaction studies have primarily focused on the electrochemical behavior of 9-chloroacridine with biological macromolecules like DNA. These studies utilize techniques such as multilayer dsDNA-electrochemical biosensors to investigate binding affinities and mechanisms of action, revealing insights into its potential therapeutic uses against cancer cells .

Several compounds share structural similarities with 9-chloroacridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
AcridineBase structure without chlorineKnown for its fluorescent properties
9-AminoacridineAmino group at the ninth positionExhibits higher cytotoxicity compared to 9-chloroacridine
10-MethylacridineMethyl group at the tenth positionIncreased lipophilicity affecting bioavailability
2-ChloroacridineChlorine at the second positionDifferent reactivity profile compared to 9-chloroacridine
9-HydroxyacridineHydroxyl group at the ninth positionEnhanced solubility and potential biological activity

Each of these compounds possesses unique characteristics that differentiate them from 9-chloroacridine, particularly concerning their biological activities and chemical reactivities. The presence of functional groups significantly influences their interactions and applications in various fields.

XLogP3

4.2

Melting Point

121.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1207-69-8

Wikipedia

9-Chloroacridine

General Manufacturing Information

Acridine, 9-chloro-: ACTIVE

Dates

Modify: 2023-08-15
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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